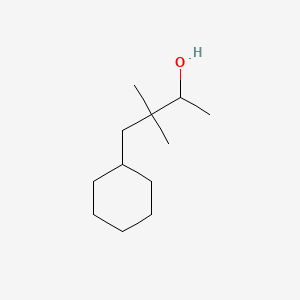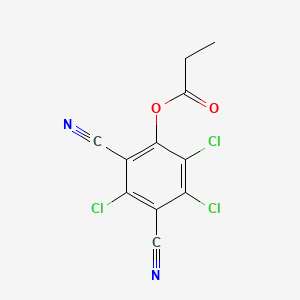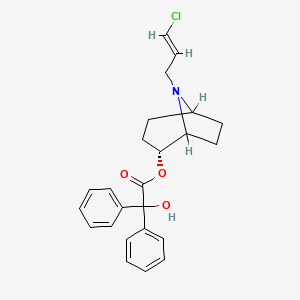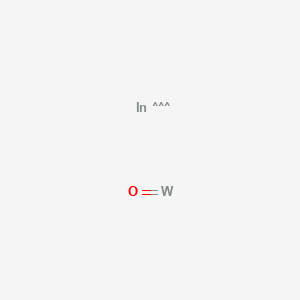
Indium--oxotungsten (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium–oxotungsten (1/1) is a compound formed by the combination of indium and tungsten oxides. This compound is of significant interest due to its unique properties, which make it suitable for various applications in modern technology. Indium–oxotungsten (1/1) is known for its high conductivity and work function, making it a valuable material in the fields of optoelectronics, catalysis, and solar cell technology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indium–oxotungsten (1/1) can be synthesized through various methods, including DC reactive magnetron sputtering. This technique involves the deposition of tungsten-doped indium oxide thin films on a substrate, typically glass. The sputtering power and growth temperature are critical parameters that influence the structure, surface morphology, optical, and electrical properties of the resulting films .
Industrial Production Methods: In industrial settings, the production of indium–oxotungsten (1/1) often involves large-scale sputtering processes. The optimization of sputtering power and substrate temperature is essential to achieve high-quality films with desired properties. The films produced through this method exhibit high transmittance in the near-infrared spectral range and good conductivity .
Analyse Chemischer Reaktionen
Types of Reactions: Indium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Indium–oxotungsten (1/1) can be oxidized using oxygen or other oxidizing agents. This reaction typically occurs at elevated temperatures.
Reduction: The reduction of indium–oxotungsten (1/1) can be achieved using reducing agents such as hydrogen or zinc.
Substitution: Substitution reactions involving indium–oxotungsten (1/1) can occur in the presence of suitable ligands or other substituents.
Major Products: The major products formed from these reactions include various oxides of tungsten and indium, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Indium–oxotungsten (1/1) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which indium–oxotungsten (1/1) exerts its effects involves its interaction with molecular targets and pathways. For instance, in catalytic applications, the compound facilitates the activation and conversion of reactants through its high work function and conductivity. In biological applications, the compound’s unique optical properties enable its use in imaging and therapeutic interventions .
Vergleich Mit ähnlichen Verbindungen
Indium Oxide (In2O3): Known for its high conductivity and transparency, indium oxide is widely used in optoelectronic applications.
Tungsten Oxide (WO3): Tungsten oxide is known for its electrochromic properties and is used in smart windows and other applications.
Uniqueness of Indium–oxotungsten (1/1): Indium–oxotungsten (1/1) combines the high work function of tungsten oxide with the high conductivity of indium oxide, resulting in a material that offers both excellent conductivity and high work function. This unique combination makes it particularly suitable for applications requiring both properties, such as in solar cells and optoelectronic devices .
Eigenschaften
CAS-Nummer |
67422-41-7 |
|---|---|
Molekularformel |
InOW |
Molekulargewicht |
314.66 g/mol |
InChI |
InChI=1S/In.O.W |
InChI-Schlüssel |
ATFCOADKYSRZES-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


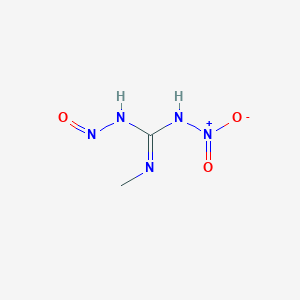
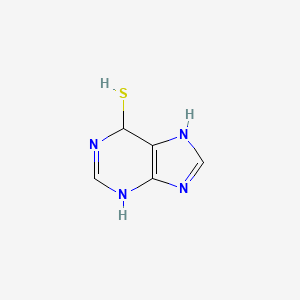
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)

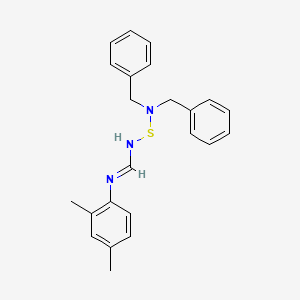

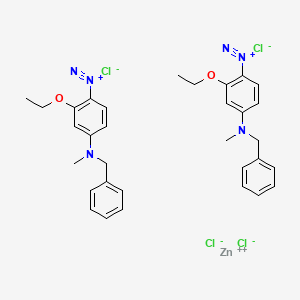
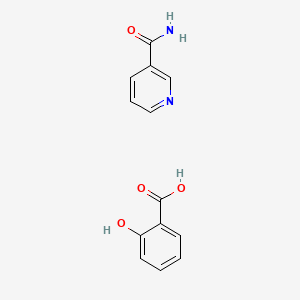

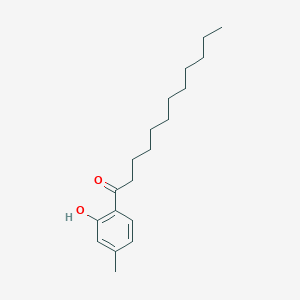
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
